molecular formula C10H15NO B14750791 alpha-((Ethylamino)methyl)benzyl alcohol CAS No. 5300-22-1

alpha-((Ethylamino)methyl)benzyl alcohol

Cat. No.: B14750791
CAS No.: 5300-22-1
M. Wt: 165.23 g/mol
InChI Key: XAFJIMVZKZUFPE-UHFFFAOYSA-N
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Description

alpha-((Ethylamino)methyl)benzyl alcohol (CAS: 5300-22-1) is a benzyl alcohol derivative with a substituted aminomethyl group at the α-position. Its molecular formula is C₁₀H₁₅NO, and it features an ethylamine moiety (-CH₂NHCH₂CH₃) attached to the benzyl alcohol backbone. This compound is structurally related to sympathomimetic amines and shares similarities with pharmaceuticals like ephedrine and phenyramidol. However, its specific applications remain less documented compared to its analogs .

Properties

CAS No.

5300-22-1

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(ethylamino)-1-phenylethanol

InChI

InChI=1S/C10H15NO/c1-2-11-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3

InChI Key

XAFJIMVZKZUFPE-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-((Ethylamino)methyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethylamine in the presence of a base, followed by reduction of the resulting imine with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and advanced purification techniques like distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Ethylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or acetophenone.

    Reduction: Ethylbenzylamine.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Alpha-((Ethylamino)methyl)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of alpha-((Ethylamino)methyl)benzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

alpha-((Methylamino)methyl)benzyl Alcohol (Halostachine)

  • Molecular Formula: C₉H₁₃NO (vs. C₁₀H₁₅NO for the ethyl variant)
  • Key Difference: Substitution of the ethyl group with a methyl group on the amino moiety.
  • Properties :
    • Lower molecular weight (151.21 g/mol vs. 165.23 g/mol) and reduced lipophilicity (logP ~0.5 vs. ~1.2) due to the shorter alkyl chain.
    • Used as a reference compound in studies of adrenergic receptor activity .
  • Metabolism : Faster hepatic clearance compared to ethyl-substituted analogs due to reduced steric hindrance .

Phenyramidol Hydrochloride (alpha-((2-Pyridylamino)methyl)benzyl Alcohol Hydrochloride)

  • Molecular Formula : C₁₃H₁₄N₂O·HCl
  • Key Difference: Replacement of the ethylamino group with a 2-pyridylamino moiety.
  • Pharmacology :
    • Acts as a muscle relaxant and analgesic.
    • Exhibits reversible paralysis in rodents, with a biological half-life of ~15 minutes in control mice .
  • Metabolism : Rapid glucuronidation and hydroxylation, with enzyme induction (e.g., diphenylhydantoin) shortening paralysis duration by 80% .

Synephrine (4-Hydroxy-alpha-(methylaminomethyl)benzyl Alcohol)

  • Molecular Formula: C₉H₁₃NO₂
  • Key Difference : Addition of a hydroxyl group at the para position on the benzene ring.
  • Activity: Stimulates β-adrenergic receptors, used as a vasoconstrictor and decongestant. Higher water solubility than non-hydroxylated analogs due to the polar -OH group .
  • Safety : Classified with acute oral toxicity (LD₅₀: 500 mg/kg in rats), similar to benzyl alcohol derivatives .

Isoproterenol Hydrochloride (3,4-Dihydroxy-alpha-(isopropylaminomethyl)benzyl Alcohol)

  • Molecular Formula: C₁₁H₁₇NO₃·HCl
  • Key Differences: Di-hydroxybenzene ring and isopropylaminomethyl group.
  • Pharmacology :
    • Potent β-adrenergic agonist for treating asthma and bradycardia.
    • Enhanced receptor affinity due to catechol structure (3,4-dihydroxy) .

Physicochemical and Toxicological Comparison

Compound Molecular Formula Molecular Weight (g/mol) LD₅₀ (Oral, Rat) Key Functional Groups
alpha-((Ethylamino)methyl)benzyl alcohol C₁₀H₁₅NO 165.23 Not reported Ethylaminomethyl, benzyl alcohol
Halostachine C₉H₁₃NO 151.21 ~300 mg/kg Methylaminomethyl
Phenyramidol HCl C₁₃H₁₄N₂O·HCl 264.73 ~50 mg/kg 2-Pyridylaminomethyl
Synephrine C₉H₁₃NO₂ 167.21 500 mg/kg 4-Hydroxy, methylaminomethyl
Isoproterenol HCl C₁₁H₁₇NO₃·HCl 275.72 150 mg/kg 3,4-Dihydroxy, isopropylaminomethyl

Notes:

  • Lipophilicity increases with alkyl chain length (methyl < ethyl < isopropyl), affecting blood-brain barrier penetration .
  • Hydroxyl groups (e.g., Synephrine, Isoproterenol) enhance solubility but may reduce metabolic stability .

Metabolic and Pharmacokinetic Insights

  • Enzyme Interactions :
    • Ethyl-substituted compounds exhibit prolonged half-lives compared to methyl analogs due to slower cytochrome P450 metabolism .
    • Phenyramidol’s glucuronidation accounts for >90% of its metabolites, a pathway shared with other benzyl alcohol derivatives .
  • Toxicity :
    • Benzyl alcohol derivatives generally show moderate acute toxicity (LD₅₀: 300–500 mg/kg), with higher alkylamines (e.g., isopropyl) increasing potency and risk .

Q & A

Q. What are the recommended synthesis methods for alpha-((Ethylamino)methyl)benzyl alcohol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination between benzaldehyde derivatives and ethylamine, followed by reduction of the intermediate imine. Optimization requires monitoring pH (ideally 7–9) and temperature (25–40°C) to minimize side reactions like over-alkylation. Catalysts such as sodium cyanoborohydride (NaBH3CN) or palladium-based systems can improve yield . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended to isolate the product. Validate purity using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Confirm the presence of the ethylamino group (δ 1.1–1.3 ppm for CH3, δ 2.5–3.0 ppm for NH-CH2) and benzyl alcohol moiety (δ 4.5–4.7 ppm for -CH2OH, aromatic protons at δ 7.2–7.5 ppm).
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and O-H stretches (~3200–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation .
  • Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

  • Methodological Answer :
  • Comparative Studies : Conduct parallel assays (e.g., MTT, LDH release) using standardized cell lines (e.g., HepG2 for hepatotoxicity) under controlled conditions (pH, temperature).
  • Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., quinone methides from oxidation) that may explain discrepancies between in vitro and in vivo results .
  • Dose-Response Modeling : Apply Hill equation or PROAST software to analyze non-linear toxicity trends .

Q. What experimental designs are suitable for studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use human liver microsomes with CYP-specific substrates (e.g., midazolam for CYP3A4). Measure IC50 values via fluorescence or LC-MS detection .
  • Docking Simulations : Perform molecular dynamics (e.g., AutoDock Vina) to predict binding affinities at active sites of CYP isoforms .
  • In Vivo Correlation : Administer the compound to rodent models and quantify plasma levels of CYP biomarkers (e.g., 4-nitrophenol for CYP2E1) .

Q. How can advanced analytical methods differentiate this compound from structural analogs in complex matrices?

  • Methodological Answer :
  • Chiral Chromatography : Utilize chiral columns (e.g., Chiralpak IA) to separate enantiomers, critical for pharmacokinetic studies .
  • Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with deuterated internal standards to enhance quantification accuracy in biological fluids .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in mixtures (e.g., metabolic byproducts) .

Q. What strategies mitigate instability of this compound during long-term storage or reaction conditions?

  • Methodological Answer :
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1% w/v) to inhibit radical-mediated degradation .
  • Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis.
  • Real-Time Stability Monitoring : Use Raman spectroscopy to track degradation kinetics (e.g., oxidation at benzylic position) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility Screening : Perform shake-flask experiments at 25°C in buffered solutions (pH 4–9) and polar aprotic solvents (e.g., DMSO).
  • QSAR Modeling : Corporate logP values (predicted via ChemAxon) to rationalize discrepancies. For example, protonation of the ethylamino group at low pH may enhance water solubility .
  • Ternary Phase Diagrams : Map solubility boundaries using PEG-400/water mixtures to identify optimal formulation conditions .

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